molecular formula C18H15FN2O2S B2544098 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1798490-09-1

2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2544098
CAS RN: 1798490-09-1
M. Wt: 342.39
InChI Key: ONIJDUVSRFRYLY-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has been gaining attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as FPTA and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Coordination Polymers and Luminescence Properties

The compound has been investigated for its role in coordination polymers. For instance, researchers have synthesized coordination polymers incorporating this ligand with different metal ions (such as Co, Zn, and Cd). These polymers exhibit diverse structures and topologies, ranging from two-dimensional (2D) networks to three-dimensional (3D) frameworks . Additionally, the photoluminescence properties of some of these compounds have been studied in both solid-state and solvent suspension environments.

Computational Chemistry and Molecular Modeling

The compound’s complex structure provides an interesting challenge for computational chemists. Molecular modeling studies could elucidate its energetics, electronic properties, and reactivity. Such insights would aid in understanding its behavior in various environments and guide further experimental investigations.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-16-3-1-2-4-17(16)23-11-18(22)21-9-13-7-15(10-20-8-13)14-5-6-24-12-14/h1-8,10,12H,9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIJDUVSRFRYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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